molecular formula C7H8N2O3 B070440 Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione CAS No. 185757-19-1

Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione

Cat. No.: B070440
CAS No.: 185757-19-1
M. Wt: 168.15 g/mol
InChI Key: YNVTXAKALSIBCX-UHFFFAOYSA-N
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Description

Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione is a heterocyclic compound that features a fused ring system containing nitrogen atoms. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione can be achieved through various synthetic strategies. One common method involves the fusion of a pyrazinone to an existing pyrrole derivative. This can be done through multicomponent reactions, which are efficient and allow for the construction of complex molecules in a single step. For example, a one-pot three-component coupling reaction involving a pyrrole derivative, an amine, and trialkylphosphite under the catalysis of scandium triflate (Sc(OTf)3) has been reported . This method is environmentally friendly and results in the formation of multiple bonds, including C–N and C–P bonds, through a domino process.

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that can be optimized for high yield and purity. Multicomponent reactions are particularly suitable for industrial applications due to their efficiency and the ability to produce complex molecules in fewer steps. The use of catalysts such as scandium triflate can further enhance the efficiency and selectivity of the reactions.

Chemical Reactions Analysis

Types of Reactions: Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms and the fused ring system, which can stabilize reaction intermediates.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used For example, oxidation reactions can lead to the formation of N-oxides, while reduction reactions can yield amines

Scientific Research Applications

Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione has a wide range of scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a pharmacologically active compound. The presence of nitrogen atoms and the fused ring system make it a promising candidate for drug development, particularly in the areas of antibacterial, antiviral, and anticancer research .

Mechanism of Action

The mechanism of action of dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione involves its interaction with various molecular targets and pathways. The nitrogen atoms in the fused ring system can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects through specific pathways.

Comparison with Similar Compounds

Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione can be compared with other similar nitrogen-containing heterocycles, such as pyrrolo[1,2-a]pyrazinones and triazolopyrazines. These compounds share structural similarities but differ in their specific ring systems and functional groups. The unique structure of this compound, with its fused ring system and specific arrangement of nitrogen atoms, gives it distinct chemical and biological properties .

List of Similar Compounds:
  • Pyrrolo[1,2-a]pyrazinones
  • Triazolopyrazines
  • Pyrrolo[1,2-a]pyrazines

These compounds are part of a broader class of nitrogen-containing heterocycles that are widely studied for their diverse applications in chemistry, biology, and medicine.

Biological Activity

Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione is a complex heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a fused ring system containing nitrogen atoms, which contributes to its unique chemical properties and biological interactions. The compound is part of a broader class of nitrogen-containing heterocycles known for their medicinal applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have potential anticancer properties. Its structural similarities to other bioactive compounds allow it to interact with various cellular targets involved in cancer progression.
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains and fungi. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting key metabolic pathways.
  • Neuroprotective Effects : Some research points to its potential in protecting neuronal cells from oxidative stress and apoptosis.

The mechanism of action for this compound involves interactions with various molecular targets. The nitrogen atoms within the fused ring structure can form hydrogen bonds with biological macromolecules. This interaction can influence enzyme activities and receptor functions critical in disease pathways.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Multicomponent Reactions : One common approach involves the one-pot three-component coupling reaction using a pyrrole derivative and an amine under catalytic conditions.
  • Chemical Reactions : The compound undergoes various reactions including oxidation and reduction. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in relation to other compounds with similar structures:

Compound NameStructural FeaturesUnique Aspects
3-Hydroxypyrrolo[1,2-a]pyrazineContains hydroxyl groupDifferent solubility and reactivity
Pyrrolo[3,4-b]quinolin-1-oneFused quinoline ringKnown for distinct anticancer properties
Dihydroindolo[2',3':4,5]pyrido[3',2':5]furo[3,4-b]quinolin-9-oneComplex fused ring systemNotable for neuroprotective effects

Case Studies

Several studies have highlighted the biological activity of dihydropyrrolo derivatives. For instance:

  • Anticancer Research : A study demonstrated that derivatives of dihydropyrrolo compounds exhibited significant cytotoxic effects on various cancer cell lines. The activity was attributed to the ability to induce apoptosis through mitochondrial pathways.
  • Antimicrobial Studies : Another investigation reported that certain derivatives displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to inhibition of cell wall synthesis.
  • Neuroprotection : Research on neuroprotective effects indicated that dihydropyrrolo derivatives could mitigate oxidative stress in neuronal cells by enhancing antioxidant enzyme activities.

Properties

IUPAC Name

4,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,3,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-5-3-9-4(7(12)8-5)1-2-6(9)11/h4H,1-3H2,(H,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVTXAKALSIBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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